

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

chemical structure and properties

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Compound of Interest

Compound Name:	5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
Cat. No.:	B1461038

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An In-Depth Technical Guide to **5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole**: A Key Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of **5,6-dichloro-2-(3-hydroxypropyl)benzimidazole**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, synthesis, and its critical role as a versatile building block for novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery.^{[1][2]} Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.^{[1][3]} Marketed drugs containing this core structure are used as anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), antihistamines, and more.^{[2][3]}

The 5,6-dichloro substitution pattern on the benzimidazole ring is a particularly important feature. The electron-withdrawing nature of the chlorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.^[4] Numerous 5,6-dichloro-

benzimidazole derivatives have been investigated for their potent antiviral and antiparasitic properties.^{[4][5]} This guide focuses specifically on the 2-(3-hydroxypropyl) derivative, a key intermediate used in the synthesis of more complex and biologically active molecules.^[6]

Molecular Structure and Physicochemical Properties

The chemical identity and core properties of **5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole** are summarized below. Understanding these characteristics is fundamental to its application in synthetic chemistry and drug design.

Chemical Structure

The molecule consists of a central 5,6-dichlorobenzimidazole core with a 3-hydroxypropyl chain attached at the 2-position. The presence of the hydroxyl group provides a reactive handle for further chemical modifications, a key feature for its use as a synthetic intermediate.

Caption: Chemical Structure of **5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole**.

Physicochemical Data

The key physicochemical properties are summarized in the table below. While specific experimental data for properties like melting point and solubility are not widely published, typical values for related benzimidazoles provide a reasonable estimate.

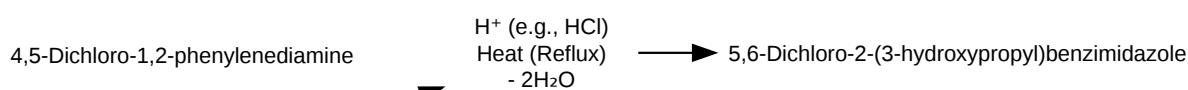
Property	Value	Source
CAS Number	6478-83-7	[6]
Molecular Formula	C ₁₀ H ₁₀ Cl ₂ N ₂ O	[6]
Molecular Weight	245.11 g/mol	[6]
Appearance	Expected to be a white to off-white solid	N/A
Melting Point	Not reported; related compounds melt >200 °C	[7]
Solubility	Low solubility in water; soluble in polar organic solvents like DMSO, ethanol, and methanol.	[8]
Storage	Room temperature, dry conditions.	[6]

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry, most commonly achieved through the Phillips condensation reaction.[9] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

General Synthesis Pathway

The synthesis of **5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole** involves the reaction of 4,5-dichloro-1,2-phenylenediamine with 4-hydroxybutanoic acid.



5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
(Core Intermediate)

Functionalization of Hydroxyl Group
(Esterification, Etherification, etc.)

Generation of Diverse Chemical Library

High-Throughput Screening
(Antiviral, Antiparasitic Assays)

Hit Identification & Lead Optimization

Preclinical Drug Candidate

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